molecular formula C24H22N4O4 B12451710 ethyl [(3Z)-3-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

ethyl [(3Z)-3-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

Cat. No.: B12451710
M. Wt: 430.5 g/mol
InChI Key: INIIGZYMIVIOGY-UHFFFAOYSA-N
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Description

Ethyl [(3Z)-3-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3Z)-3-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves multiple steps. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3Z)-3-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl [(3Z)-3-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 2-[2-hydroxy-3-[[2-(naphthalen-1-ylamino)acetyl]diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C24H22N4O4/c1-2-32-22(30)15-28-20-13-6-5-11-18(20)23(24(28)31)27-26-21(29)14-25-19-12-7-9-16-8-3-4-10-17(16)19/h3-13,25,31H,2,14-15H2,1H3

InChI Key

INIIGZYMIVIOGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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